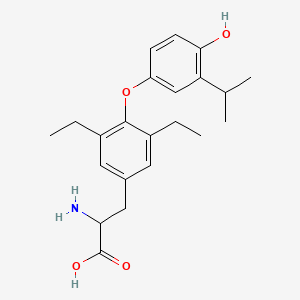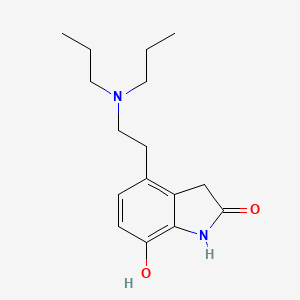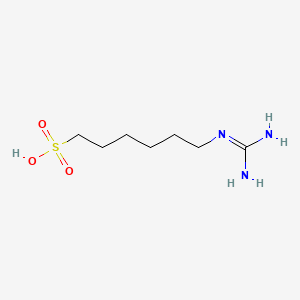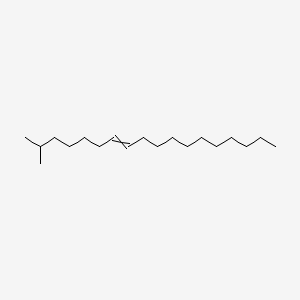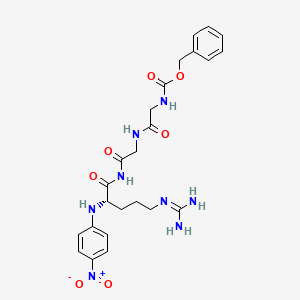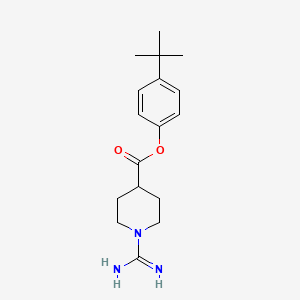
2-苯基咪唑
概述
描述
2-苯基-1H-咪唑是一种杂环化合物,其特征在于在第二个位置被苯基取代的咪唑环。咪唑类化合物是一类以其多种生物学和化学性质而闻名的化合物。苯基的存在增强了该化合物的稳定性和反应性,使其成为各种科学和工业应用中的一种宝贵分子。
科学研究应用
2-苯基-1H-咪唑在科学研究中具有广泛的应用:
作用机理
2-苯基-1H-咪唑的作用机理涉及其与特定分子靶点和途径的相互作用。 例如,其抗菌活性归因于其破坏细菌细胞膜和抑制必需酶的能力 。 在医药应用中,它可以通过各种信号机制调节炎症途径并在癌细胞中诱导凋亡 .
安全和危害
2-Phenylimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, serious eye irritation, skin irritation, and is toxic if swallowed . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .
未来方向
The potential of therapeutically targeting RNA structures with small molecules is being increasingly recognized . 2-Phenylimidazole is one of the scaffolds and chemotypes that confer affinity for RNA . It is also being used in wastewater treatment, specifically for the removal of p-nitrophenol, a highly toxic, bioaccumulative, and persistent pollutant .
作用机制
The mechanism of action of 2-Phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, it can modulate inflammatory pathways and induce apoptosis in cancer cells through various signaling mechanisms .
生化分析
Biochemical Properties
2-Phenylimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The interaction between 2-Phenylimidazole and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its usual substrate. Additionally, 2-Phenylimidazole can interact with proteins involved in signal transduction pathways, affecting their activity and downstream effects.
Cellular Effects
2-Phenylimidazole influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Phenylimidazole can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-Phenylimidazole has been reported to affect mitochondrial function, influencing cellular energy metabolism and reactive oxygen species (ROS) production .
Molecular Mechanism
The molecular mechanism of action of 2-Phenylimidazole involves several key interactions at the molecular level. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role . For instance, its binding to cytochrome P450 enzymes results in inhibition, while interaction with certain kinases may lead to activation. Additionally, 2-Phenylimidazole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylimidazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Phenylimidazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to 2-Phenylimidazole in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-Phenylimidazole vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity . Studies have demonstrated threshold effects, where a certain dosage level is required to observe significant biochemical or physiological changes. High doses of 2-Phenylimidazole have been associated with adverse effects such as hepatotoxicity, nephrotoxicity, and disruptions in normal metabolic processes .
Metabolic Pathways
2-Phenylimidazole is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, potentially affecting metabolic flux and metabolite levels. The interaction of 2-Phenylimidazole with enzymes such as monoamine oxidase and aldehyde dehydrogenase also highlights its role in the metabolism of neurotransmitters and other bioactive compounds .
Transport and Distribution
The transport and distribution of 2-Phenylimidazole within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, 2-Phenylimidazole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
2-Phenylimidazole exhibits distinct subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the cytoplasm, nucleus, and mitochondria . The presence of targeting signals or post-translational modifications can direct 2-Phenylimidazole to specific organelles or compartments, influencing its interactions with biomolecules and its overall biochemical effects .
准备方法
合成路线和反应条件
2-苯基-1H-咪唑的合成通常涉及酰胺腈的环化。 一种常见的方法是镍催化的加成到腈,然后是质子脱金属、互变异构和脱水环化 。 反应条件温和,允许包含各种官能团,包括芳基卤化物和芳香杂环 .
工业生产方法
2-苯基-1H-咪唑的工业生产通常采用类似的合成路线,但在更大规模上进行。使用连续流反应器和优化催化剂可以提高产率和效率。该工艺通常涉及使用高纯度起始材料和严格控制反应条件以确保一致性和质量。
化学反应分析
反应类型
2-苯基-1H-咪唑会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成咪唑N-氧化物。
还原: 还原反应可以将咪唑环转化为咪唑啉。
取代: 亲电取代反应可以在苯环或咪唑环上引入各种取代基。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 通常使用如氢化铝锂 (LiAlH4) 等还原剂。
取代: 在受控条件下使用卤素、硝化剂和磺化剂等试剂来实现选择性取代。
主要产物
根据使用的反应条件和试剂,从这些反应中形成的主要产物包括取代的咪唑、咪唑N-氧化物和咪唑啉。
相似化合物的比较
2-苯基-1H-咪唑可以与其他咪唑衍生物进行比较,例如:
1H-咪唑,4,5-二氢-2-(苯甲基)-: 以其血管扩张特性而闻名.
2-苯基取代的苯并咪唑衍生物: 这些化合物表现出显著的生物活性,包括抗癌和抗菌活性.
2-苯基-1H-咪唑的独特性在于其特定的取代模式,它赋予了独特的化学和生物学性质,使其成为各种研究和工业领域中的一种通用化合物。
属性
IUPAC Name |
2-phenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJYXPAKHMBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060968 | |
| Record name | 1H-Imidazole, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670-96-2 | |
| Record name | 2-Phenylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R2590HM4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Phenylimidazole?
A1: The molecular formula of 2-Phenylimidazole is C9H8N2, and its molecular weight is 144.17 g/mol.
Q2: What spectroscopic data is available for characterizing 2-Phenylimidazole?
A2: 2-Phenylimidazole can be characterized using various spectroscopic techniques, including:* FT-IR: This technique identifies functional groups based on their characteristic vibrations. Key peaks for 2-Phenylimidazole include C-N stretching, C=O stretching (if a carbonyl group is present), and C-H stretching vibrations. [, , , , ] * 1H NMR and 13C NMR: These techniques provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. Analysis of chemical shifts, coupling constants, and integration values helps determine the compound's structure and purity. [, , , , ]* Mass Spectrometry: This technique determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, , ]* X-ray crystallography: This technique provides a three-dimensional structural representation of the molecule in its solid state. [, , ]
Q3: What is the thermal stability of 2-Phenylimidazole?
A3: Aromatic polyamides synthesized from diamines containing the 2-Phenylimidazole structure exhibit thermal stability up to 422°C under a nitrogen atmosphere. []
Q4: Has 2-Phenylimidazole been studied for corrosion inhibition?
A4: Yes, 2-Phenylimidazole has been investigated as a corrosion inhibitor for copper in chloride solutions. Electrochemical and surface analysis techniques confirmed its effectiveness in mitigating copper corrosion. [, ]
Q5: Can 2-Phenylimidazole be used at elevated temperatures?
A5: Studies indicate that incorporating 2-Phenylimidazole into organometallic complexes increases their temperature stability. [] Additionally, its use as a latent curing agent in epoxy resins suggests stability at elevated temperatures during the curing process. []
Q6: Have computational methods been employed to study 2-Phenylimidazole?
A6: Yes, ab initio calculations have been used to investigate the electronic structure of 2-Phenylimidazole derivatives and correlate these properties with their potential as corrosion inhibitors. Parameters such as HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, and global hardness were analyzed. []
Q7: How do structural modifications to the 2-Phenylimidazole scaffold affect its properties?
A7: * Position of the phenyl ring: Changing the phenyl ring from the 2-position to the 4-position on the imidazole ring impacts steric interactions and the molecule's overall conformation. []* N-substitution: Introducing different N-substituents on the imidazole ring significantly affects the catalytic activity of cyclometalated palladium complexes in Suzuki–Miyaura cross-coupling reactions. Larger N-substituents generally decrease catalytic activity due to steric hindrance. []* Phenyl ring substituents: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can influence the electronic properties and reactivity of 2-Phenylimidazole derivatives. For example, a methoxy group enhances corrosion inhibition potential, while a chloro group increases the dipole moment. []
Q8: How does 2-Phenylimidazole interact with cytochrome P450 enzymes?
A8: 2-Phenylimidazole acts as an inhibitor of cytochrome P450 enzymes, specifically those like P450cam and P450d. It binds to the heme iron atom, forming an oxygen-bound low-spin complex, which prevents the enzyme from binding to its substrate and carrying out its catalytic function. [, , ]
Q9: How is 2-Phenylimidazole quantified in biological samples?
A9: 2-Phenylimidazole can be quantified in biological samples like plasma and saliva using reversed-phase paired-ion liquid chromatography with absorbance detection at 257 nm. This method involves extraction with methylene chloride and the use of an internal standard. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)
